C.I. Pigment Yellow 97

Description

Historical Context of Organic Pigment Development and Application

The development of synthetic organic pigments dates back to the mid-19th century, revolutionizing the world of color. Prior to this, colorants were primarily derived from natural sources, which often had limitations in terms of consistency, lightfastness, and availability. The advent of synthetic organic chemistry allowed for the creation of a wide spectrum of colors with improved performance properties.

The early twentieth century saw the introduction of the Hansa Yellows, a class of monoazoacetoacetanilide pigments. researchgate.net These pigments offered bright yellow to orange shades, high color strength, and good transparency, making them particularly suitable for printing ink applications. researchgate.net Over time, research and development efforts focused on enhancing the properties of these early pigments, leading to the creation of high-performance pigments with superior durability. C.I. Pigment Yellow 97 emerged from this pursuit of excellence, offering improved resistance to solvents and migration compared to its predecessors. honorpigment.com

Academic Significance of Arylide Yellow Pigments in Contemporary Research

Arylide yellow pigments, the class to which this compound belongs, continue to be a subject of significant academic interest. wikipedia.org Research in this area often focuses on the relationship between the molecular structure of the pigment and its resulting physical and chemical properties. For instance, the presence of specific functional groups, such as the N-phenylsulfonamide group in Pigment Yellow 97, has been shown to enhance migration fastness. wikipedia.org

Scope and Research Objectives for this compound Investigations

Investigations into this compound are typically centered on a comprehensive characterization of its chemical and physical properties. The primary objectives of such research include:

Determining the precise chemical structure and identity: This involves confirming the molecular formula, molecular weight, and IUPAC name.

Evaluating its performance properties: Key parameters of interest are its lightfastness, heat stability, and resistance to various chemicals and environmental factors. zeyachem.netsypigment.comorigochem.com

Understanding its behavior in different application media: This includes its dispersibility and migration resistance in plastics, inks, and coatings. honorpigment.comzeyachem.netorigochem.com

Investigating its crystal structure: Elucidating the solid-state arrangement of the molecules provides insights into its stability and pigmentary properties. wikipedia.org

The data gathered from these investigations are crucial for determining the suitability of this compound for specific industrial applications and for the ongoing development of new and improved colorants.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| C.I. Name | Pigment Yellow 97 | zeyachem.netdyestuffintermediates.comkremer-pigmente.com |

| C.I. Number | 11767 | wikipedia.orgzeyachem.netdyestuffintermediates.com |

| CAS Number | 12225-18-2 | zeyachem.netdyestuffintermediates.comchembk.com |

| EU Number | 235-427-3 | zeyachem.netorigochem.com |

| Chemical Family | Monoazo | zeyachem.netorigochem.comdyestuffintermediates.com |

| Molecular Formula | C26H27ClN4O8S | zeyachem.netdyestuffintermediates.comchembk.comnih.gov |

| Molecular Weight | 591.03 g/mol | dyestuffintermediates.comchembk.comnih.govchemicalbook.com |

| Appearance | Yellow powder | dyestuffintermediates.comchemicalbook.com |

| Hue | Brilliant, neutral to reddish yellow | dyestuffintermediates.comchembk.comknowde.com |

Performance Characteristics

| Property | Rating/Value | Source(s) |

| Lightfastness (BWS) | 7-8 | zeyachem.netkremer-pigmente.comchembk.com |

| Heat Resistance | 200-240 °C | zeyachem.netdyestuffintermediates.comchembk.com |

| Water Resistance | 5 | zeyachem.net |

| Oil Resistance | 4 | zeyachem.net |

| Acid Resistance | 5 | zeyachem.netorigochem.comepsilonpigments.com |

| Alkali Resistance | 5 | zeyachem.netorigochem.comepsilonpigments.com |

| Migration Resistance | 5 | origochem.com |

| Opacity | Semi-transparent | kremer-pigmente.com |

Applications of this compound

This compound is a versatile pigment utilized in a variety of industries due to its favorable properties. zeyachem.net

Plastics: It is frequently used for coloring a range of plastics, including PVC, polyolefins (like PE and HDPE), and polystyrene. zeyachem.netchembk.com It demonstrates good lightfastness in these materials and does not cause dimensional deformation at processing temperatures up to 240°C in HDPE. sypigment.comchembk.com

Inks: The pigment is well-suited for high-grade printing inks, including solvent-based, water-based, offset, and flexographic inks, where lightfastness and weather resistance are required. origochem.comchembk.comspecialchem.comspecialchem.com

Coatings: It finds application in various paint and coating systems, such as industrial finishes, automotive refinishes, and decorative emulsion paints for both interior and exterior use. honorpigment.comzeyachem.netsypigment.comorigochem.com

Other Applications: this compound is also used in the coloration of textiles and as a component in artist's colors, including oil paints, acrylics, and watercolors. zeyachem.netkremer-pigmente.com

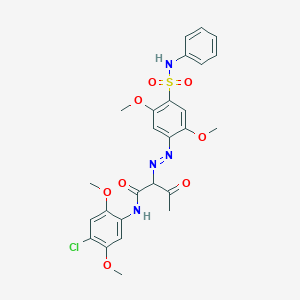

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O8S/c1-15(32)25(26(33)28-18-12-20(36-2)17(27)11-21(18)37-3)30-29-19-13-23(39-5)24(14-22(19)38-4)40(34,35)31-16-9-7-6-8-10-16/h6-14,25,31H,1-5H3,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWZKKBGFYKSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)NC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041736 | |

| Record name | C.I. Pigment Yellow 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12225-18-2 | |

| Record name | Pigment Yellow 97 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 97 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 97 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZNH60AHS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Structural Analysis of C.i. Pigment Yellow 97

Elucidation of Hydrazone Tautomerism via Advanced Crystallography

Azo pigments, including C.I. Pigment Yellow 97, can theoretically exist in two tautomeric forms: the azo form and the hydrazone form. nih.gov The predominant form in the solid state is of great interest as the two tautomers exhibit different technical properties. nih.gov Advanced crystallographic and spectroscopic methods have been instrumental in determining the favored tautomeric state of this pigment.

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on this compound have revealed that its crystals are triclinic. researchgate.net Crucially, the analysis of the crystal structure shows that the molecule adopts the ketohydrazone tautomer in its solid state. researchgate.net This finding is consistent with observations for many other acetoacetanilide (B1666496) azo pigments, which also exist in the hydrazone form in the solid state. researchgate.net

The crystal structure determination of a related compound, 2-[5-(Diethylaminosulfonyl)-2-methoxyphenylhydrazono]-3-oxo-N-phenylbutyramide, further supports this, showing it also crystallizes as the hydrazone tautomer. researchgate.net A key feature of the ketohydrazone structure of this compound is the presence of strong intramolecular hydrogen bonding. researchgate.net However, the molecule deviates significantly from planarity. researchgate.net Specifically, the phenyl ring of the phenylsulfonamide group is oriented at an angle of 52.21(11)° with respect to the arylhydrazone ring. researchgate.net In addition to intramolecular hydrogen bonds, there is also evidence of intermolecular hydrogen bonding between the sulfonamide groups of adjacent molecules. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Tautomeric Form | Ketohydrazone |

| Key Feature | Strong intramolecular hydrogen bonding |

| Molecular Geometry | Significantly non-planar |

| Phenylsulfonamide Ring Angle | 52.21(11)° relative to arylhydrazone ring |

| Intermolecular Interactions | Hydrogen bonding between sulfonamide groups |

This table summarizes key findings from X-ray diffraction studies on this compound. researchgate.net

Spectroscopic Signatures of Tautomeric Equilibria

Spectroscopic techniques provide complementary evidence for the tautomeric state of pigments. For azo dyes, UV-visible spectroscopy can reveal the presence of azo-hydrazone tautomerism, often influenced by factors like pH. rsc.org While specific spectroscopic data for this compound's tautomeric equilibrium in solution is not detailed in the provided search results, the general principle is that the azo and hydrazone forms have distinct absorption spectra. rsc.org For similar dyes, pH-titration experiments have demonstrated an equilibrium between the two forms in solution, although the hydrazone form is often dominant under conventional conditions. rsc.org The presence of the hydrazone proton can also be confirmed by 1H NMR spectroscopy, including through hydrogen-deuterium exchange experiments. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule, particularly the rotation around single bonds, allows it to adopt various shapes or conformations. service.gov.uk Computational methods like conformational analysis and molecular dynamics (MD) simulations are used to explore the possible low-energy conformations of a molecule. service.gov.ukacs.org

For complex molecules like pigments, understanding the conformational landscape is important as different conformers can have varying properties. service.gov.uk While specific molecular dynamics simulation results for this compound were not found in the search results, the general approach involves calculating the potential energy of a vast number of conformations to identify the most stable ones. service.gov.uk These simulations can reveal the dynamic nature of the molecule, showing how it might behave under different conditions. service.gov.uk For instance, in the broader context of the AAA+ ATPase p97 protein, MD simulations have been used to analyze continuous conformational changes. nih.gov

Theoretical Studies on Electronic Structure and Chromophore Properties

Theoretical chemistry provides powerful tools to investigate the electronic structure of molecules, which is fundamental to understanding their color and photochemical behavior. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose. fit.eduresearchgate.netarxiv.org

Density Functional Theory (DFT) for Ground State Properties

DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. fit.edu By applying DFT, researchers can calculate various properties of a molecule, such as its geometry and energy. For a related pigment, Pigment Yellow 180, geometry optimization was performed using the Gaussian 09 program at the B3LYP/31G(d,p) level. researchgate.net Such calculations are foundational for understanding the molecule's stability and reactivity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a workhorse method for calculating the properties of electronically excited states, which are crucial for understanding a pigment's color and response to light. researchgate.netchemrxiv.orgrsc.org It can predict electronic absorption spectra with reasonable accuracy for many organic molecules. chemrxiv.org

However, TD-DFT has known limitations, particularly for charge-transfer (CT) excitations, where it can significantly underestimate excitation energies. chemrxiv.orgresearchgate.net This "charge-transfer failure" is a critical consideration for large, conjugated systems. researchgate.net To address this, researchers may employ range-separated hybrid functionals like CAM-B3LYP, which have shown improved performance for CT states in molecules like porphyrins and chlorophylls. acs.org For a similar pigment, Pigment Yellow 101, TD-DFT calculations with the PBE0 functional were used to investigate its complex photochemistry, which includes competing processes like fluorescence, intramolecular proton transfer, and isomerization. researchgate.net The analysis of natural transition orbitals (NTOs) is a common technique to simplify and interpret the electronic transitions calculated by TD-DFT. researchgate.net

This compound is a prominent monoazo pigment valued for its vibrant yellow hue and robust performance characteristics. zeyachem.netspecialchem.com Its molecular structure and solid-state arrangement are key to its desirable properties, including lightfastness, heat stability, and resistance to chemicals. zeyachem.netsdc.org.uk

Synthesis and Molecular Structure

This compound is synthesized through a diazotization and coupling reaction. The process typically involves the diazotization of 4-amino-2,5-dimethoxybenzenesulfonamide (OBS) in an acidic medium at low temperatures. google.com The resulting diazonium salt is then coupled with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (acetoacetanilide derivative AS-IRG). google.com

Although often depicted with an azo (-N=N-) group, X-ray crystallography studies have definitively shown that in the solid state, this compound exists in the more stable keto-hydrazone tautomeric form. wikipedia.orgresearchgate.net This form is characterized by strong intramolecular hydrogen bonding, which contributes significantly to the pigment's stability. researchgate.net The molecule's structure is notably non-planar. For instance, the phenyl ring of the phenylsulfonamide group is significantly angled, creating a twisted conformation. researchgate.net This non-planarity plays a role in the pigment's high fastness properties.

Crystallographic Data

Crystals of this compound belong to the triclinic crystal system. researchgate.net The specific arrangement of the molecules in the crystal lattice, including intermolecular hydrogen bonding between sulfonamide groups of adjacent molecules, further enhances its stability and insolubility. researchgate.net

| Crystallographic Parameter | Value |

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

This table summarizes the crystallographic system and space group for this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the molecular structure and electronic properties of this compound.

¹H-NMR and ¹³C-NMR: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the various chemical groups within the molecule. orgchemres.orgresearchgate.net The chemical shifts in the ¹H and ¹³C NMR spectra correspond to the different protons and carbon atoms in the aromatic rings, methoxy (B1213986) groups, acetyl group, and the butanamide backbone, providing a detailed map of the molecular framework. researchgate.netscience.gov

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of the functional groups present in this compound. orgchemres.org Key absorptions include those corresponding to N-H stretching, C=O stretching of the amide and ketone groups, and vibrations of the aromatic rings and the sulfonyl group. orgchemres.orgscience.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, which are responsible for its color. this compound exhibits strong absorption in the violet-blue region of the visible spectrum, which results in its characteristic yellow appearance. rsc.org The position of the maximum absorption (λmax) is influenced by the conjugated system of the hydrazone chromophore.

| Spectroscopic Data | Observed Features |

| ¹H-NMR | Signals corresponding to aromatic protons, methoxy groups, and amide protons. orgchemres.orgresearchgate.net |

| ¹³C-NMR | Resonances for aromatic carbons, carbonyl carbons, and methoxy carbons. orgchemres.orgresearchgate.net |

| FT-IR (cm⁻¹) | Characteristic bands for N-H, C=O, and SO₂ stretching. orgchemres.org |

| UV-Vis (λmax) | Strong absorption in the violet-blue region of the visible spectrum. |

This table provides a summary of the key spectroscopic data for this compound.

Quantum Chemical Descriptors for Color Science

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and color properties of pigments like this compound. science.govresearchgate.net

HOMO-LUMO Energy Gap

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic excitation energy and, consequently, the color of the pigment. schrodinger.com For this compound, the HOMO-LUMO gap corresponds to the energy of the absorbed photons in the visible spectrum. science.gov A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths. researchgate.net The specific substituents on the aromatic rings of this compound, such as the methoxy and chloro groups, modulate the HOMO and LUMO energy levels, thereby fine-tuning its color.

Intramolecular Charge Transfer (ICT)

Upon absorption of light, an electronic excitation can lead to a redistribution of electron density within the molecule, a phenomenon known as Intramolecular Charge Transfer (ICT). mdpi.com In this compound, the electron-donating methoxy groups and the electron-withdrawing sulfonyl and carbonyl groups facilitate this charge transfer upon excitation. mdpi.comsci-hub.se This ICT process is fundamental to the nature of the electronic transition and significantly influences the intensity and wavelength of the light absorption, which are key to its performance as a pigment. researchgate.net

Theoretical Color Prediction

Computational models based on quantum chemistry can be used to predict the color of pigments. scispace.com By calculating the electronic absorption spectrum, which is related to the HOMO-LUMO gap and other electronic transitions, it is possible to theoretically determine the perceived color of this compound. researchgate.netscispace.com These theoretical predictions can be a powerful tool in the design of new pigments with specific desired color properties.

| Quantum Chemical Descriptor | Significance in Color Science |

| HOMO-LUMO Energy Gap | Determines the energy of the primary electronic transition and thus the absorption wavelength and color. schrodinger.com |

| Intramolecular Charge Transfer (ICT) | Influences the intensity and nature of the electronic absorption. mdpi.com |

| Theoretical Color Prediction | Allows for the computational design and screening of new pigment structures. scispace.com |

This table outlines the key quantum chemical descriptors and their relevance to the color properties of this compound.

Synthetic Methodologies and Process Optimization for C.i. Pigment Yellow 97

Advanced Synthetic Routes to Key Precursors

The synthesis of C.I. Pigment Yellow 97 relies on two primary precursors: a diazo component and a coupling component.

The diazo component is derived from 4,5-dichloro-2-methoxyaniline . Modern synthetic approaches to this intermediate often focus on the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. One advanced method utilizes hydrogen gas in the liquid phase at elevated temperatures (80°C to 110°C) and pressures (5 to 50 atmospheres gauge). This reduction is carried out in an aromatic solvent and employs a sulfited platinum-on-carbon catalyst. google.com The use of such catalysts is advantageous as it allows for high yield and purity of the resulting 4-chloro-2,5-dimethoxyaniline. google.com

The coupling component is acetoacetanilide (B1666496) . A common and efficient method for its preparation involves the acetoacetylation of aniline (B41778) using diketene. wikipedia.orgpatsnap.com The reaction is typically conducted in a non-aqueous solvent like benzene (B151609). Aniline is dissolved in dry benzene, and a solution of diketene in benzene is added dropwise. The mixture is then refluxed to complete the reaction. orgsyn.org The product can be purified by recrystallization from aqueous ethanol to achieve a high-purity acetoacetanilide suitable for pigment synthesis. orgsyn.org

Coupling Reaction Optimization and Yield Enhancement Strategies

The core of this compound synthesis is the azo coupling reaction, where the diazotized 4,5-dichloro-2-methoxyaniline reacts with acetoacetanilide. The optimization of this step is critical for maximizing yield and achieving the desired pigmentary properties.

The diazotization of the primary aromatic amine is typically carried out in an acidic medium at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov It has been found that conducting the diazotization in a reaction medium of an organic acid and sulfuric acid can lead to a more efficient and homogeneous conversion to the corresponding diazonium salt. google.com

Key parameters influencing the coupling reaction include pH, temperature, and reaction time. Continuous flow synthesis using microreactors has emerged as an advanced strategy for optimizing these parameters. This technology allows for precise control over reaction conditions, leading to higher yields and purities. nih.gov For instance, in similar azo pigment syntheses, optimizing the pH of the product solution to a narrow range (e.g., 3.97 to 4.28) has been shown to yield high purity and a narrow particle size distribution. nih.gov Deviations from the optimal pH can lead to the formation of byproducts and negatively impact the pigment's quality. nih.gov Furthermore, continuous flow processes can significantly reduce reaction times, sometimes to mere minutes, while achieving high conversions. researchgate.net

Post-Synthesis Treatment for Particle Engineering

The properties of the final pigment, such as color strength, opacity, and durability, are heavily influenced by its physical characteristics, particularly particle size, shape, and crystal structure. sdc.org.uk Therefore, post-synthesis treatments are essential for engineering the desired particle morphology.

Crystallization and Recrystallization Processes

Crystallization is a crucial step for achieving the desired crystal form and particle size distribution of this compound. The molecule has been shown to exist in the ketohydrazone form within its crystal structure, stabilized by strong intramolecular hydrogen bonding. researchgate.net Controlling the crystallization process is key to obtaining a stable crystal lattice, which in turn affects the pigment's performance.

Strategies for controlling particle size during crystallization include managing nucleation and growth rates. continuuspharma.com To obtain larger particles, nucleation should be suppressed while promoting crystal growth. continuuspharma.com Seeding the crystallization medium with pre-existing crystals is a common technique to control nucleation and achieve a more uniform particle size distribution. continuuspharma.com The cooling profile during crystallization also plays a significant role; slower cooling rates generally favor the growth of larger crystals.

Influence of Solvent Systems on Pigmentation Behavior

The choice of solvent system during synthesis and post-treatment significantly impacts the pigment's properties. Solvents can influence the solubility of reactants and intermediates, affecting reaction rates and yield. More importantly, the solvent environment during precipitation and recrystallization can direct the crystal growth habit, leading to different particle shapes and sizes. researchgate.net

For instance, the use of different organic solvents during the recrystallization of azo pigments can lead to variations in crystal morphology, which in turn affects the pigment's coloristic and fastness properties. The interaction between the pigment particles and the solvent can also affect the degree of agglomeration, which is the tendency of particles to clump together. sdc.org.uk Well-dispersed, non-agglomerated particles are crucial for achieving optimal color strength and transparency. jpmtr.org

Impact of Process Parameters on Particle Morphology and Size Distribution

Various process parameters during post-synthesis treatments have a direct impact on the final particle morphology and size distribution of this compound.

Table 1: Impact of Process Parameters on Pigment Particle Characteristics

| Process Parameter | Effect on Particle Morphology and Size Distribution |

|---|---|

| Stirring/Agitation Rate | Affects the homogeneity of the suspension and can influence secondary nucleation and crystal breakage. Higher agitation can lead to smaller particles but may also cause undesirable crystal defects. continuuspharma.com |

| Temperature Profile | The rate of heating and cooling during recrystallization affects the rates of dissolution and crystal growth, thereby influencing the final particle size distribution. Slower cooling generally results in larger, more well-defined crystals. continuuspharma.com |

| pH of the Medium | The pH can influence the surface charge of the pigment particles, affecting their tendency to agglomerate. Precise pH control is necessary to maintain a stable dispersion. |

| Milling/Grinding | Mechanical processes like milling are used to reduce the size of pigment agglomerates and achieve a narrower particle size distribution. jpmtr.orgtiger-coatings.com The intensity and duration of milling are critical parameters. jpmtr.org |

The shape of the pigment particles also plays a crucial role in the final application properties. For example, spherical or rounded particles tend to flow better and pack more efficiently, which can be advantageous in applications like coatings and inks. tiger-coatings.comresearchgate.net The particle size directly influences the optical properties of the pigment; smaller particles generally lead to higher color strength and transparency. jpmtr.orgbruben.com.ar

Dispersion Science and Rheological Behavior of C.i. Pigment Yellow 97 Systems

Fundamental Mechanisms of Pigment Dispersion

The process of dispersing a dry pigment powder, such as C.I. Pigment Yellow 97, into a liquid medium is a complex process that can be broken down into three primary stages: wetting, deagglomeration, and stabilization. paint.org

The initial step in dispersion is the wetting of the pigment particles by the liquid vehicle. This involves the displacement of air from the surface of the pigment and the interface between the pigment and the surrounding medium. paint.org Effective wetting is governed by the surface tension of the liquid and the surface energy of the pigment. For spontaneous wetting to occur, the surface tension of the liquid must be lower than the surface energy of the solid pigment.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Family | Monoazo |

| Density (g/cm³) | 1.30 - 1.41 |

| Oil Absorption ( g/100g ) | 35 - 52 |

| BET Surface Area (m²/g) | 26 |

| pH (10% slurry) | 6.0 - 8.0 |

Data sourced from various technical data sheets. epsilonpigments.com

Following the initial wetting, mechanical energy is required to break down the pigment agglomerates and aggregates into smaller particles, ideally approaching the primary particle size. This deagglomeration is typically achieved through high-shear mixing or milling processes. The efficiency of this stage is influenced by the viscosity of the mill base; a viscosity that is too low will not provide sufficient shear, while an excessively high viscosity can impede the movement of the milling media and lead to overheating. ruicoglobal.com

Once the pigment particles are deagglomerated, they must be stabilized to prevent them from reagglomerating, a process known as flocculation. Flocculation is driven by the attractive van der Waals forces between the particles. Stabilization is achieved by introducing repulsive forces between the particles, which can be accomplished through two primary mechanisms: electrostatic stabilization and steric stabilization. evonik.com

Electrostatic stabilization is primarily effective in aqueous systems. It involves the adsorption of charged species, typically anionic dispersants, onto the pigment surface. This creates a net electrical charge on each particle, leading to electrostatic repulsion between them. The stability of such a system is sensitive to the pH and the presence of electrolytes in the medium.

Steric stabilization is the predominant mechanism in both solvent-based and water-based systems. This method relies on the adsorption of polymeric dispersants onto the pigment surface. These dispersant molecules have two key components: an "anchor" group that has a strong affinity for the pigment surface and a "polymeric chain" that extends into the surrounding medium. When two pigment particles approach each other, the solvated polymeric chains create a repulsive force, preventing flocculation. This steric barrier is generally less sensitive to changes in pH and electrolyte concentration compared to electrostatic stabilization.

Role of Dispersants and Surfactants in this compound Formulations

The selection of appropriate dispersants and surfactants is crucial for achieving a stable and effective dispersion of this compound. These additives perform the critical functions of wetting, deagglomeration, and long-term stabilization.

The effectiveness of a dispersant is intrinsically linked to its molecular structure. For organic pigments like this compound, which have aromatic surface characteristics, dispersants with aromatic anchor groups are often effective. evonik.com These anchor groups adsorb onto the pigment surface via van der Waals forces.

Polymeric dispersants are particularly effective for stabilizing fine organic pigment particles. The structure of these polymers can be tailored to optimize their performance with specific pigments and solvent systems. Key structural features include:

Anchor Groups: For organic pigments, functionalities that can interact with the pigment's surface chemistry are preferred.

Polymeric Chains: The chains must be soluble in the continuous phase of the formulation to provide an effective steric barrier. The molecular weight and architecture (e.g., block copolymers, comb polymers) of these chains influence the thickness of the adsorbed layer and the resulting stability.

For aqueous systems, dispersants often incorporate both ionic and non-ionic hydrophilic groups to achieve a combination of electrostatic and steric stabilization.

Table 2: Examples of Dispersant Types for Organic Pigments

| Dispersant Type | Anchoring Mechanism | Stabilization Mechanism | Typical Application |

|---|---|---|---|

| Anionic Surfactants | Ionic interaction | Electrostatic | Water-based systems |

| Non-ionic Surfactants | Adsorption via polar groups | Steric | Water- and solvent-based systems |

| Polymeric Dispersants (anionic) | Multiple ionic anchor groups | Electrostatic and Steric | Water-based systems |

In some formulations, a combination of different additives can lead to improved dispersion stability and performance compared to the use of a single additive. This phenomenon is known as synergism.

One approach to synergistic dispersion is the use of "pigment synergists." These are molecules that have a structural similarity to the pigment itself but are modified with functional groups that enhance their interaction with the pigment surface and the dispersant. imaging.org For azo pigments like this compound, synergists can be designed to have a strong and specific affinity for the pigment surface. imaging.org This can lead to a more robust and stable dispersion, particularly in demanding applications like inkjet inks. The synergist can essentially "prepare" the pigment surface for better adsorption of the primary polymeric dispersant.

Interfacial Phenomena and Polymer Matrix Interactions of C.i. Pigment Yellow 97

Pigment-Polymer Interfacial Adhesion and Compatibility

The compatibility and adhesion between C.I. Pigment Yellow 97 and a host polymer are critical for achieving a stable and uniform coloration and for maintaining the desired physical properties of the final product. The pigment is noted for its suitability in various plastics, including polyolefins (PE, PP), polyvinyl chloride (PVC), polystyrene (PS), and acrylonitrile butadiene styrene (ABS). sypigment.compigment-dye.com Good compatibility ensures that the pigment particles are well-wetted by the polymer melt, which is a prerequisite for achieving fine dispersion and avoiding defects. zeyachem.net

The adhesion between a pigment and a polymer is fundamentally governed by the surface energetics of the two components. This involves the surface energy of both the solid pigment particle and the liquid polymer melt, and the resulting interfacial tension between them. Lower interfacial tension generally promotes better wetting and dispersion, leading to stronger adhesive bonds. The chemical structure of this compound, which includes polar functional groups, influences its surface energy and potential for interaction with different polymer matrices. For instance, polymers with higher surface energy or those containing polar groups may exhibit stronger interactions with the pigment surface.

While specific quantitative data on the surface energy and work of adhesion for the this compound-polymer system are not extensively detailed in publicly available literature, the principles of interfacial science suggest that the chemical nature of the pigment surface dictates the type and strength of interactions (e.g., van der Waals forces, hydrogen bonds). The presence of a sulfonylaminophenyl group in its structure contributes to its properties, including its interaction potential and high insolubility. wikipedia.org

The introduction of pigment particles into a polymer matrix can alter the mechanical properties of the resulting composite material. Pigment particles can act as stress concentrators, potentially leading to a reduction in properties like impact strength and tensile elongation if adhesion is poor. Conversely, with strong interfacial adhesion, pigment particles can act as reinforcing agents, sometimes improving stiffness or tensile strength.

The effect of pigments on mechanical properties is highly dependent on factors such as pigment concentration, particle size, dispersion quality, and the nature of the polymer. Experimental studies on other polymer-pigment systems have shown varied results. For example, in polycarbonate, the addition of certain pigments led to a decrease in impact toughness as concentration increased, while tensile strength saw slight increases or decreases depending on the specific pigment used. wseas.com Organic pigments, due to their hydrophobic nature, can facilitate orientation between molecules, which may impact the final mechanical state of the composite. plasticsengineering.org The specific influence of this compound on the mechanical performance of various polymers would be contingent on these same factors, with optimal dispersion and strong interfacial adhesion being key to minimizing negative impacts and preserving the integrity of the host polymer.

Effects on Polymer Crystallization and Morphology

In semi-crystalline polymers such as polyethylene (B3416737) and polypropylene, the presence of foreign particles can significantly influence the crystallization process, affecting the polymer's final morphology and, consequently, its physical and mechanical properties.

The presence of nucleating agents typically results in a larger number of smaller spherulites. scispace.com This altered morphology can have a profound impact on the dimensional stability of molded plastic parts, as it can influence shrinkage and warpage. plasticsengineering.orgscispace.com While the nucleating effect is a well-documented phenomenon for many organic pigments in polyolefins, specific studies quantifying the nucleating efficiency of this compound are not widely reported. However, as a finely dispersed organic solid in a polymer melt, it can be expected to exhibit some degree of nucleating behavior, influencing the morphology of semi-crystalline polymers it is compounded with.

Polymerization-induced phase separation (PIPS) is a process where a homogeneous mixture of a monomer and a polymer (or other components) demixes as the monomer polymerizes, leading to the formation of distinct phases. nsf.govarxiv.org This process is utilized to create specific morphologies, such as polymer-dispersed liquid crystals or materials with co-continuous structures. conicet.gov.ar The phase separation is driven by changes in the thermodynamics of the system as the molecular weight of the polymerizing species increases. nsf.gov

The role of inert, insoluble particles like this compound within a PIPS system is complex. The pigment particles could potentially influence the kinetics of phase separation by acting as heterogeneous nucleation sites for the formation of new phases or by altering the viscosity of the medium, thereby affecting the dynamics of domain growth. However, the existing research on PIPS primarily focuses on the interactions between the reactive monomer and the dissolved components. nsf.govsemanticscholar.org The specific impact of this compound on inducing or modifying phase separation phenomena in polymerizing systems is not detailed in the available scientific literature.

Diffusion and Migration Phenomena in Polymeric Materials

The migration of colorants in polymeric materials is a critical consideration, particularly for applications in food packaging, toys, and consumer goods. Migration refers to the diffusion of pigment molecules from the polymer matrix to the surface, which can lead to contamination of contacting substances (bleeding) or discoloration of adjacent materials. zeyachem.net

This compound is characterized by its good to excellent resistance to migration. pigment-dye.comxcolorpigment.com This high stability is largely attributed to its molecular structure; the presence of a sulfonylaminophenyl group renders the molecule particularly insoluble in the polymer matrix and associated plasticizers. wikipedia.org In plasticized polymers like flexible PVC, migration often occurs when pigment molecules dissolve in the plasticizer and are then transported to the surface. zeyachem.netdyestuffscn.com The low solubility of PY97 minimizes this mechanism.

Fastness ratings from various technical sources confirm its high performance. It consistently receives high marks (e.g., 5 out of 5) for bleeding and migration resistance in various plastic applications. epsilonpigments.comchemicalbook.com One industry source provides a migration fastness rating of 4 on a 5-point scale for its use in plastics. bestcolor.com.tw This property ensures the long-term stability and safety of the colored plastic articles.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| C.I. Number | 11767 | zeyachem.netepsilonpigments.com |

| CAS Number | 12225-18-2 | zeyachem.netepsilonpigments.com |

| Chemical Family | Monoazo | zeyachem.netepsilonpigments.com |

| Molecular Formula | C₂₆H₂₇ClN₄O₈S | zeyachem.netdyestuffintermediates.com |

| Molecular Weight | 591.03 g/mol | dyestuffintermediates.comwikipedia.org |

| Density | 1.40 - 1.5 g/cm³ | zeyachem.netpigment-dye.comepsilonpigments.com |

| Oil Absorption | 35-45 g/100g | zeyachem.netepsilonpigments.com |

| BET Surface Area | 26 - 27 m²/g | epsilonpigments.comchemicalbook.com |

Table 2: Performance and Fastness Properties of this compound in Plastics

| Property | Rating/Value | Polymer Application | Source(s) |

| Heat Resistance | 200 - 280 °C | General Plastics | zeyachem.netsypigment.comepsilonpigments.combestcolor.com.tw |

| Light Fastness (1-8 Scale) | 6 - 7 | General Plastics | epsilonpigments.comchemicalbook.com |

| Light Fastness (1-8 Scale) | 7 - 8 | PVC | sypigment.com |

| Migration Resistance (1-5 Scale) | 4 - 5 | General Plastics | epsilonpigments.combestcolor.com.tw |

| Acid Resistance (1-5 Scale) | 5 | General | zeyachem.netepsilonpigments.com |

| Alkali Resistance (1-5 Scale) | 5 | General | zeyachem.netepsilonpigments.com |

| Dimensional Stability in HDPE | No deformation (240°C/5min) | HDPE | sypigment.com |

Quantitative Assessment of Pigment Migration

The migration of this compound from a polymer matrix is a complex phenomenon influenced by a variety of factors, including the nature of the polymer, the concentration of the pigment, the presence of other additives, and environmental conditions such as temperature. The quantitative assessment of this migration is crucial for ensuring the quality and safety of the final product, particularly in applications with direct contact, such as food packaging and toys.

Migration is often categorized into two primary phenomena: "blooming" and "bleeding." Blooming refers to the migration of solid pigment particles to the surface of the polymer, forming a visible layer. Bleeding, on the other hand, is the diffusion of dissolved pigment into a contacting material, such as another polymer layer or a liquid.

Several analytical techniques are employed to quantify the extent of pigment migration. These methods typically involve an extraction step to separate the migrated pigment from the polymer or the contact material, followed by a sensitive detection method.

Common Analytical Methods for Quantifying Pigment Migration:

| Analytical Technique | Description |

| Gas Chromatography (GC) | A chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. Often coupled with mass spectrometry (GC-MS) for definitive identification of the migrated substances. |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It is particularly suitable for compounds that are not easily vaporized. |

| Spectrophotometry | Measures the absorption of light by the migrated pigment in a solution, allowing for quantification based on a calibration curve. |

While specific quantitative data for the migration of this compound is not extensively available in publicly accessible literature, the general principles of pigment migration testing are well-established. For instance, a common test for migration in polyolefins involves placing a pigmented polymer sheet in contact with a white, plasticized PVC sheet under controlled conditions of pressure and temperature (e.g., 80°C for 24 hours). The degree of color staining on the PVC sheet is then assessed against a grayscale to determine the migration resistance, typically rated on a scale of 1 to 5, with 5 indicating no migration. This compound generally exhibits good migration resistance in polymers like PVC and HDPE.

Mechanisms of Pigment Diffusion within Polymer Matrices

The diffusion of this compound within a polymer matrix is governed by the principles of mass transfer and is heavily dependent on the physicochemical interactions between the pigment molecules and the polymer chains. The process is driven by a concentration gradient, with pigment molecules moving from areas of higher concentration to areas of lower concentration.

Several factors influence the diffusion mechanism:

Pigment Solubility: The solubility of the pigment in the polymer matrix is a key determinant of its potential to migrate. Pigments with higher solubility will have a greater tendency to diffuse. The molecular structure of this compound, a monoazo pigment, influences its polarity and, consequently, its compatibility and solubility in different polymers.

Temperature: Temperature has a profound effect on diffusion rates. As temperature increases, the polymer chains gain thermal energy and exhibit greater mobility, leading to an increase in the free volume within the polymer matrix. This increased free volume facilitates the movement of pigment molecules, thereby accelerating the diffusion process. The relationship between temperature and the diffusion coefficient can often be described by an Arrhenius-type equation.

Presence of Additives: The presence of other additives in the polymer formulation, such as plasticizers, can significantly influence pigment migration. Plasticizers, commonly used in PVC, increase the free volume and flexibility of the polymer, which can enhance the diffusion of pigment molecules.

Pigment Particle Size and Shape: While diffusion is primarily a molecular-level process, the initial dispersion and particle size of the pigment can have an indirect effect. Poorly dispersed agglomerates can act as reservoirs of pigment that can slowly dissolve and diffuse over time.

The diffusion coefficient (D) is a key parameter used to quantify the rate of diffusion. It is influenced by the factors mentioned above and can be experimentally determined through various techniques, including depth profiling and permeation tests. While specific diffusion coefficients for this compound in various polymers are not readily found in scientific literature, understanding these fundamental mechanisms is essential for predicting and controlling its migration behavior in plastic applications. The interaction between the pigment and the polymer matrix at the molecular level, including intermolecular forces, ultimately dictates the ease with which the pigment can move through the polymer.

Photochemical and Thermal Degradation Pathways of C.i. Pigment Yellow 97

Mechanisms of Photodegradation

The fading of C.I. Pigment Yellow 97 upon exposure to light is a complex process involving several chemical reactions initiated by the absorption of photons. While comprehensive research specifically on this compound is limited, studies on related azo and hydrazone pigments provide a framework for understanding its photodegradation mechanisms. It is established through X-ray crystallography that this compound exists in the more stable hydrazone tautomeric form, which dictates its photochemical behavior.

Reductive Cleavage of Azo and Hydrazone Bonds

A primary pathway for the degradation of azo and hydrazone colorants is the reductive cleavage of the nitrogen-nitrogen bond (–N=N– in the azo form or –NH–N= in the hydrazone form). This reaction breaks the chromophore, leading to a loss of color. The process can be initiated by the absorption of light, which excites the pigment molecule to a higher energy state. This excited molecule can then undergo reduction, leading to the scission of the hydrazone bond. This cleavage results in the formation of various aromatic amine derivatives, which are typically colorless.

Photo-oxidation Processes and Radical Formation

In the presence of oxygen and light, photo-oxidation becomes a significant degradation route. For azo dyes existing in the hydrazone form, the photochemical reaction can lead to the formation of reactive oxygen species such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the pigment molecule. Hydroxyl radicals, in particular, are considered dominant reactive species in the photodegradation of hydrazone dyes. This oxidative attack can lead to the breakdown of the aromatic rings and other functional groups within the pigment structure, contributing to the fading and degradation of the colorant.

Influence of Wavelength and Light Intensity on Degradation Kinetics

The rate of photodegradation is significantly influenced by the characteristics of the light exposure, namely its wavelength and intensity. Generally, higher light intensity leads to a faster rate of degradation as more photons are available to initiate the photochemical reactions.

The effect of wavelength is more complex. Shorter wavelengths of light, such as in the ultraviolet (UV) region, carry more energy per photon and are often more damaging to organic pigments. However, the specific wavelengths that cause the most degradation are also dependent on the absorption spectrum of the pigment itself. The degradation is most efficient at wavelengths that are strongly absorbed by the pigment, as this energy is what drives the photochemical reactions. For yellow pigments, this often includes absorption in the blue and violet regions of the visible spectrum, as well as in the UV range. The relationship between wavelength and the rate of color change can vary, with some studies on other pigments showing that damage decreases with increasing wavelength, while for others, the relationship is less direct.

Table 1: Factors Influencing Photodegradation Kinetics

| Factor | Influence on Degradation Rate | General Principle |

| Light Intensity | Increases | Higher photon flux leads to more excited pigment molecules and a greater number of degradation reactions per unit of time. |

| Wavelength | Dependent on Absorption | Degradation is most pronounced at wavelengths strongly absorbed by the pigment. Shorter wavelengths (UV) are generally more energetic and damaging. |

| Oxygen Presence | Accelerates | Facilitates photo-oxidation pathways and the formation of destructive reactive oxygen species. |

Identification of Photodegradation Products

Spectroscopic Analysis of Degradation Metabolites

Spectroscopic techniques are invaluable for monitoring the changes in a pigment as it degrades.

UV-Visible (UV-Vis) Spectroscopy: This technique can track the fading of the pigment by measuring the decrease in its characteristic absorption bands in the visible region. Changes in the shape and position of the absorption peaks can also provide clues about the formation of new chemical species.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify changes in the functional groups of the pigment molecule. For example, the disappearance of bands associated with the hydrazone group or the appearance of new bands corresponding to carbonyl or hydroxyl groups would indicate specific degradation reactions.

Mass Spectrometry for Molecular Fragment Characterization

Mass spectrometry (MS) is a powerful tool for identifying the exact molecular weights of the degradation products and elucidating their structures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the mixture of degradation products and then analyze each component individually.

By ionizing the degradation products and analyzing the mass-to-charge ratio of the resulting fragments, a fragmentation pattern is obtained. This pattern serves as a molecular fingerprint that can be used to identify the structure of the parent molecule. For this compound, mass spectrometry would be crucial in identifying the aromatic amines and other smaller molecules resulting from the cleavage of the hydrazone bond and the breakdown of the aromatic rings.

Table 2: Analytical Techniques for Identifying Photodegradation Products

| Technique | Information Provided | Application to this compound Degradation |

| UV-Visible Spectroscopy | Changes in color and electronic structure. | Monitors the rate of fading and detects the formation of new chromophores. |

| FTIR Spectroscopy | Changes in functional groups. | Identifies the loss of the hydrazone group and the formation of oxidation products. |

| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight and structure of degradation products. | Identifies the specific chemical structures of the colorless aromatic amines and other fragments formed. |

Thermal Stability and Thermolysis Mechanisms of this compound

The thermal stability of this compound is a critical parameter that dictates its suitability for various high-temperature applications, such as the coloring of plastics and coatings cured at elevated temperatures. The pigment generally exhibits good heat resistance, maintaining its structural integrity up to specific temperature thresholds. sypigment.comzeyachem.net However, beyond these limits, it undergoes thermal degradation through complex chemical pathways.

High-Temperature Decomposition Pathways

The thermal degradation of monoazo pigments like this compound involves the cleavage of the molecule at its weakest chemical bonds. The azo group (-N=N-) is often the initial site of thermal decomposition. Studies on various azobenzene (B91143) dyes have shown that thermal degradation typically results in the homolytic cleavage of the C-N bonds adjacent to the azo group. tsu.eduresearchgate.net This process leads to the liberation of nitrogen gas (N₂) and the formation of highly reactive aromatic free radicals. tsu.eduresearchgate.net

The decomposition can be conceptualized as a multi-step process:

Initiation: The initial step involves the breaking of a phenyl-nitrogen bond, forming a phenyl radical and an azo phenyl radical. researchgate.net

Propagation: The azo phenyl radical subsequently loses a nitrogen molecule to form a second phenyl radical. researchgate.net

Termination/Product Formation: These resulting aromatic radicals can then participate in a variety of subsequent reactions, such as abstracting hydrogen atoms from the surrounding environment or other molecules, or recombining to form a complex mixture of smaller aromatic compounds.

The specific decomposition products depend on the substituents on the aromatic rings. For a molecule with the complexity of this compound, the degradation would yield a variety of substituted aniline (B41778) and benzene (B151609) derivatives. Research on the thermolysis of structurally similar azo dyes has identified common degradation products. tsu.edu

Table 1: Representative Thermal Decomposition Products Identified from Azobenzene Dyes This table illustrates potential decomposition products based on studies of various azobenzene dyes and is intended to be representative, not a direct analysis of this compound.

| Temperature Range (°C) | Potential Decomposition Products |

| 200 - 400 | Aniline, Substituted Anilines, Phenol, Benzene |

| 400 - 600 | Diaminobenzene, N,N-dimethylaniline, Acetonitrile derivatives |

| 600 - 800 | Simpler aromatic fragments, Carbon oxides, Nitrogen gas |

Data adapted from studies on the thermal degradation of various azobenzene dyes. tsu.eduresearchgate.net

Impact of Matrix Effects on Thermal Stability

The thermal stability of this compound is significantly influenced by the chemical and physical properties of the matrix in which it is dispersed. The surrounding polymer or binder can affect the pigment's decomposition temperature and degradation pathways.

In plastics processing, this compound has demonstrated good thermal performance in various polymers. For instance, it is reported to be heat resistant up to 200°C for 10 minutes in coatings. sypigment.comzeyachem.net In High-Density Polyethylene (B3416737) (HDPE), it shows no dimensional deformation when processed at 240°C for 5 minutes. sypigment.com Its suitability for coloring Polyvinyl Chloride (PVC), Polyethylene (PE), and Polystyrene further attests to its stability in different polymeric environments. sypigment.comzeyachem.net

The interaction between the pigment and the matrix can have several effects:

Barrier Effect: The polymer matrix can act as a physical barrier, limiting the diffusion of volatile degradation products away from the pigment particle and potentially slowing the decomposition rate.

Chemical Interaction: The polymer or its additives can interact chemically with the pigment. For example, studies on PVC compositions have shown that certain pigments can have a retarding effect on the initiation of the polymer's thermal decomposition. bohrium.com Acidic or basic components within the matrix can also catalyze or inhibit degradation reactions.

Heat Dissipation: The thermal conductivity of the matrix can influence how quickly heat is transferred to the pigment particles, which can affect the onset temperature of decomposition.

The yellowing of polymer resins like PVC or epoxy at high temperatures is a known degradation phenomenon, often involving radical oxidation reactions that form chromophores. sd-finechem.comresearchgate.net The presence of a stable pigment like PY 97 is intended to provide color without accelerating these matrix degradation pathways.

Environmental Factors Influencing Degradation Rates

The degradation of this compound is not solely dependent on thermal stress; various environmental factors can initiate or accelerate its chemical breakdown, particularly in the presence of light (photodegradation).

Humidity, Oxygen, and Other Atmospheric Components

The presence of atmospheric components such as oxygen and water vapor (humidity) plays a crucial role in the degradation of many organic pigments, including azo pigments. nih.gov These factors are especially significant in photodegradation mechanisms.

Oxygen: Molecular oxygen is a key participant in the photo-oxidative degradation of azo dyes. scispace.com In the presence of UV light, the pigment molecule can be excited to a higher energy state. This excited molecule can then transfer energy to oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂•⁻). researchgate.net These ROS can then attack the pigment molecule, leading to the cleavage of the azo bond and the breakdown of the aromatic structure. For azo dyes that exist in the hydrazone tautomeric form, photo-oxidation is often the dominant degradation pathway. scispace.com

Humidity: Water molecules can influence degradation in several ways. They can facilitate the formation of hydroxyl radicals (•OH), another potent oxidizing species, which can aggressively degrade the pigment's chromophore. researchgate.net The level of relative humidity can affect the rate of both acid hydrolysis and oxidative depolymerization in materials where pigments are embedded. researchgate.net In some systems, the photocatalytic degradation rate is observed to decrease with increasing humidity due to competitive adsorption of water molecules on active sites, which can hinder the adsorption of oxygen and the target pollutant. seoultech.ac.kr The combined effect of humidity, oxygen, and UV radiation often leads to a more rapid loss of color and integrity than any single factor alone. nih.gov

Solvent Effects on Degradation Kinetics

While this compound is generally characterized by its good resistance to solvents, the specific solvent environment can have a pronounced effect on the kinetics of its degradation, particularly during photochemical processes. dyestuffintermediates.com The interaction between a solvent and a pigment molecule can alter the rate of degradation through several mechanisms.

Solvent Polarity: The polarity of the solvent can influence the stability of the ground and excited states of the pigment molecule, thereby affecting the efficiency of photochemical reactions.

Radical Scavenging/Promotion: Solvents can act as hydrogen donors or radical scavengers, which can either accelerate or inhibit free-radical degradation pathways.

Solubility: Although pigments have very low solubility, even minute amounts dissolving into a solvent can expose individual molecules to faster degradation compared to the aggregated solid-state particles. mst.dk

The effect of different organic solvents on the degradation of azo dyes has been documented. In one study examining the enzymatic degradation of the azo dye New Coccine, various solvents showed different impacts on the decolorization rate, illustrating the principle of solvent influence on degradation kinetics.

Table 2: Effect of Various Organic Solvents on the Degradation Rate of a Representative Azo Dye (New Coccine) This table demonstrates the principle of solvent effects on degradation kinetics using data from a study on an azo dye. The effects may vary for this compound.

| Organic Solvent (at 20% v/v) | Decolorization Rate (%) After 120 min |

| Control (No Solvent) | ~95% |

| Glycerol (B35011) | ~90% |

| Methanol | ~85% |

| Ethanol | ~80% |

| Acetonitrile | ~70% |

| Acetone | ~60% |

| Dimethyl Sulfoxide (DMSO) | ~40% |

| Dimethylformamide (DMF) | ~30% |

Data adapted from a study on the enzymatic degradation of the azo dye New Coccine. researchgate.net The results show that while some solvents like glycerol have a minimal impact, others like DMSO and DMF significantly inhibit the degradation process under the studied conditions.

Advanced Analytical Characterization for C.i. Pigment Yellow 97 and Its Degradation Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of C.I. Pigment Yellow 97. These techniques provide a characteristic "fingerprint" based on the interaction of the molecule with electromagnetic radiation, allowing for detailed structural confirmation.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. sypigment.com The resulting spectrum is unique to the molecule's structure, providing a distinct chemical fingerprint. For this compound, which exists in the more stable ketohydrazone tautomeric form, FTIR is instrumental in identifying its key functional groups. Analysis of the pigment reveals characteristic absorption bands corresponding to the vibrations of its structural components.

Key functional groups and their expected vibrational frequencies are critical for confirming the pigment's identity. For instance, the spectrum would prominently feature bands from the carbonyl (C=O) stretching of the amide and acetoacetyl groups, N-H bending, C=N stretching of the hydrazone group, and vibrations from the aromatic rings and sulfonyl group.

Table 1: Representative FTIR Absorption Bands for Key Functional Groups in this compound This table is based on established vibrational frequencies for the specific functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 3100 | Medium | N-H stretching (Amide and Hydrazone) |

| 1680 - 1640 | Strong | C=O stretching (Amide I band) |

| 1650 - 1620 | Strong | C=O stretching (Acetoacetyl group, H-bonded) |

| 1600 - 1575 | Medium-Strong | C=C stretching (Aromatic rings) |

| 1550 - 1520 | Medium | N-H bending (Amide II band) |

| 1450 - 1400 | Medium | C=N stretching (Hydrazone group) |

| 1350 - 1310 | Strong | Asymmetric SO₂ stretching (Sulfonamide) |

| 1170 - 1150 | Strong | Symmetric SO₂ stretching (Sulfonamide) |

| 1250 - 1200 | Strong | C-O-C stretching (Aryl ethers) |

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. nih.govunl.edu It provides a detailed molecular fingerprint and is particularly sensitive to non-polar bonds and aromatic systems, which are abundant in this compound. The spectral range from 100 to 1800 cm⁻¹ is the most important for identifying organic pigments. researchgate.net

The Raman spectrum of this compound is expected to be characterized by strong signals from the aromatic ring vibrations and the central hydrazone (-C=N-NH-) linkage. The azo form (-N=N-) is known to have a characteristic stretching mode, and the corresponding hydrazone group in Pigment Yellow 97 would also yield distinct and identifiable Raman shifts. researchgate.net This technique is highly valuable for in-situ, non-destructive identification. nih.gov

Table 2: Expected Characteristic Raman Shifts for this compound Assignments are based on spectral data from structurally similar monoazo and acetoacetanilide (B1666496) pigments.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1615 | Strong | Benzene (B151609) Ring Vibrations |

| ~1590 | Strong | Aromatic Ring Vibrations |

| ~1490 | Very Strong | Azo-benzene Ring Vibrations |

| ~1440 | Strong | N=N Stretch (Hydrazone Tautomer) sci-hub.se |

| ~1345 | Very Strong | Aromatic Ring / N-Phenyl Stretching sci-hub.se |

| ~1240 | Strong | Amide III Band researchgate.net |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For colored compounds like this compound, the absorption of light in the visible region is responsible for its yellow appearance. This absorption is due to π→π* electronic transitions within the pigment's extensive system of conjugated double bonds.

The chromophore of this compound is the entire conjugated system of the ketohydrazone molecule. The presence of aromatic rings, the hydrazone group, and various substituents creates a large, delocalized electron system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption into the visible spectrum. This compound exhibits a characteristic absorption maximum (λmax) at approximately 526 nm. zeyachem.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the parent this compound from its impurities or degradation products, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally unstable compounds like organic pigments and their degradation products. A stability-indicating HPLC method is specifically designed to separate the intact active pharmaceutical ingredient (API)—or in this case, the pigment—from all its potential degradation products, ensuring that the analytical measurement is specific to the intact compound. chromatographyonline.com

For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is more polar. The intact pigment, being a large and relatively non-polar molecule, is strongly retained on the column. In contrast, its degradation products, which often result from cleavage of the molecule, are typically smaller and more polar, causing them to elute earlier. A photodiode array (PDA) detector is commonly used to monitor the column effluent, providing spectral information for each separated peak to aid in identification.

Table 3: Representative Conditions for a Stability-Indicating RP-HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (e.g., starting with a higher percentage of A, increasing B over time) |

| Flow Rate | 1.0 mL/min |

| Detector | Photodiode Array (PDA) or UV-Vis (monitoring at λmax) |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C |

When this compound undergoes degradation, particularly through high-energy processes like thermal decomposition or extensive photodegradation, it can break down into smaller, volatile, or semi-volatile fragments. tsu.edu Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating and identifying these types of products. researchgate.net

The primary degradation pathway for azo and hydrazone pigments involves the cleavage of the central azo/hydrazone linkage. tsu.eduresearchgate.net This cleavage results in the formation of aromatic amines and other smaller molecules. In GC-MS, the sample extract is injected into a heated port, where the volatile compounds are vaporized and then separated based on their boiling points and interactions with a capillary column. As each compound elutes from the column, it enters a mass spectrometer, which fragments the molecule and provides a mass spectrum that can be used for definitive identification by comparison to spectral libraries.

Table 4: Plausible Volatile Degradation Products of this compound Identifiable by GC-MS Based on the known structure and common degradation pathways of monoazo acetoacetanilide pigments.

| Plausible Degradation Product | Parent Moiety |

| 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | Azo Component |

| Aniline (B41778) | From Sulfonamide Group |

| N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | Acetoacetanilide Component |

| 4-Chloro-2,5-dimethoxyaniline | From Acetoacetanilide Component |

Mass Spectrometry for Molecular Identification and Imaging

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of chemical compounds. In the analysis of this compound and its degradation products, mass spectrometry is invaluable for confirming the pigment's identity, elucidating its chemical structure, and identifying new compounds formed during degradation processes.

Laser Desorption/Ionization Mass Spectrometry (LDI-MS/MALDI-MS)

Laser Desorption/Ionization Mass Spectrometry (LDI-MS) and its variant, Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), are soft ionization techniques well-suited for the analysis of organic pigments. amolf.nlresearchgate.net These methods allow for the direct analysis of solid samples, often with minimal preparation, making them rapid and efficient for pigment identification. nih.gov

In LDI-MS, a pulsed laser beam irradiates the sample, causing the analyte molecules to desorb from the surface and ionize. For many organic pigments, which are strong chromophores, the pigment molecule itself can absorb the laser energy, eliminating the need for an external matrix. nih.gov This matrix-free approach is a significant advantage as it prevents signal interference from matrix-related ions in the low molecular-weight region. The resulting ions are then analyzed by a mass spectrometer, typically a Time-of-Flight (TOF) analyzer, which measures the mass-to-charge ratio (m/z) and provides the molecular weight of the pigment. LDI-TOF-MS has been demonstrated as an excellent and rapid method for the detection and identification of organic color pigments. nih.gov

MALDI-MS follows a similar principle but involves co-crystallizing the analyte with a matrix compound that strongly absorbs the laser wavelength. While often used for larger molecules, it can also be applied to synthetic pigments. The matrix facilitates a softer ionization process, which can be beneficial for fragile molecules.

A significant extension of this technique is MALDI Mass Spectrometry Imaging (MALDI-MSI), which can map the spatial distribution of the pigment and its degradation products within a sample, such as a paint cross-section. unive.it This provides invaluable insights into the chemical changes and migration of compounds that occur during the aging process. unive.it

Table 1: Features of LDI-MS/MALDI-MS for Pigment Analysis

| Feature | Description | Relevance to this compound |

| Ionization Method | Soft ionization using a pulsed laser, with or without a matrix. | Minimizes fragmentation, allowing for clear identification of the intact molecular ion. |

| Sample Form | Direct analysis of solid samples (e.g., powder, paint chip). | Reduces sample preparation time and complexity. |

| Speed | Rapid analysis, often taking only a few minutes per sample. | Enables high-throughput screening and quality control. |